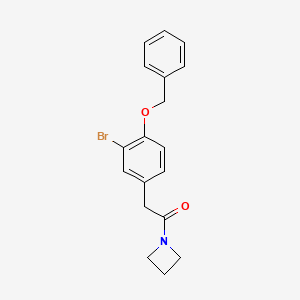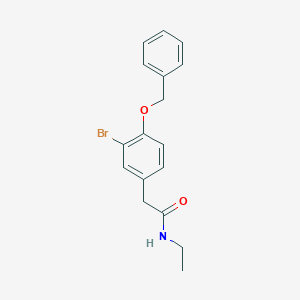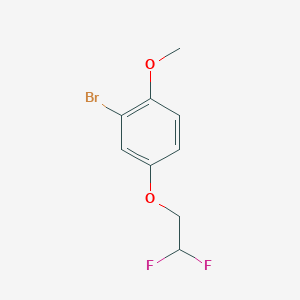
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone is an organic compound that features a unique combination of azetidine, benzyloxy, and bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via etherification reactions, often using benzyl alcohol and suitable catalysts.
Bromination: The bromophenyl group is introduced through bromination reactions, typically using bromine or other brominating agents.
Coupling Reactions: The final step involves coupling the azetidine ring with the benzyloxy-bromophenyl moiety under specific conditions, such as the use of coupling agents and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and bromophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The benzyloxy group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-(Azetidin-1-yl)-2-phenylethanone: Lacks the benzyloxy and bromophenyl groups, resulting in different chemical properties and biological activities.
1-(Pyrrolidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in its reactivity and applications.
Uniqueness
1-(Azetidin-1-yl)-2-(4-(benzyloxy)-3-bromophenyl)ethanone is unique due to the presence of the azetidine ring, which imparts specific steric and electronic properties. The combination of the benzyloxy and bromophenyl groups further enhances its versatility in various chemical reactions and applications.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(3-bromo-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-11-15(12-18(21)20-9-4-10-20)7-8-17(16)22-13-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFWADPRWZCTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester](/img/structure/B8173300.png)






